molecular formula C15H12O3S B2465286 (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 623117-32-8

(Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2465286
CAS No.: 623117-32-8
M. Wt: 272.32
InChI Key: YGIOUBFZONVATG-ZROIWOOFSA-N
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Description

(Z)-6-Ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a thiophene-2-ylmethylene group at position 2 and an ethoxy group at position 4. Aurones, a subclass of flavonoids, are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The (Z)-configuration of the exocyclic double bond is critical for stabilizing the molecular structure and enhancing interactions with biological targets .

Properties

IUPAC Name

(2Z)-6-ethoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c1-2-17-10-5-6-12-13(8-10)18-14(15(12)16)9-11-4-3-7-19-11/h3-9H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIOUBFZONVATG-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with thiophen-2-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while ensuring the quality and consistency of the final product. Key considerations in industrial production include the selection of cost-effective reagents, the implementation of environmentally friendly processes, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The ethoxy group or the thiophen-2-ylmethylene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

(Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Can be reduced to corresponding alcohols or thiols.
  • Substitution : The ethoxy or thiophenyl groups can be substituted with other functional groups .

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown its potential effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth through specific mechanisms targeting cellular pathways involved in proliferation .

Medicinal Applications

The compound is being investigated for its therapeutic potential:

  • Drug Development : Its unique structure may lead to the development of novel drugs targeting specific diseases, including cancer and infections.
  • Mechanism of Action : It may interact with enzymes and receptors, modulating their activity to exert therapeutic effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains with varying minimum inhibitory concentrations (MICs).
Study BAnticancer PropertiesShowed cytotoxic effects on human cancer cell lines, indicating potential for further drug development.
Study CSynthesis VariationsExplored alternative synthetic routes leading to variations in yield and biological activity profiles.

Notable Research Insights

  • Antimicrobial Efficacy : A study highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .
  • Cytotoxicity : Research indicated that (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one could selectively target cancer cells while sparing healthy cells, an essential criterion for anticancer agents .
  • Mechanistic Studies : Investigations into its mechanism revealed that it may inhibit specific signaling pathways crucial for cancer cell survival .

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell growth or signal transduction, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Substituents, Yields, and Melting Points

Compound Name Substituents (Benzofuranone Core / Benzylidene) Yield (%) Melting Point (°C) Key Synthetic Method
Target Compound 6-Ethoxy / Thiophen-2-ylmethylene N/A* N/A* Aldol condensation with NaDES
(Z)-2-(Thiophen-2-ylmethylene)benzofuran-3(2H)-one (3h) Unsubstituted / Thiophen-2-ylmethylene 59 114–117 Ultrasound-assisted Knoevenagel condensation
(Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6) 6-Hydroxy / Quinolin-5-ylmethylene N/A N/A Base-catalyzed aldol condensation
(Z)-6v 6-Unsubstituted / 3-Hydroxy-4-methoxybenzylidene 63.2 187.6–188.5 Method B (AlCl3-mediated condensation)
(Z)-6y 6-Hydroxy / 3-Hydroxy-4-methoxybenzylidene 86.2 254.9–255.5 Method C (demethylation of methoxy groups)
  • Melting Points: Electron-withdrawing groups (e.g., quinoline in A6) or hydrogen-bonding substituents (e.g., hydroxy in 6y) increase melting points compared to the target compound’s ethoxy-thiophene combination, which is less polar .

Spectral and Structural Analysis

Table 2: NMR and HRMS Data Comparison

Compound Name 1H NMR (δ, Key Signals) HRMS (ESI) [M+H]+ (Found/Calculated)
Target Compound Ethoxy (δ ~1.4 triplet, δ ~4.0 quartet); Thiophene protons (δ ~7.6–7.8) Theoretical: ~301.0743 (C15H14O3S)
(Z)-3h Thiophene protons: δ 7.42 (d, J=8.1 Hz), 7.33–7.22 (m) Not reported
(Z)-6y Aromatic protons: δ 6.64–6.55 (m); Hydroxy: δ 9.91 (s) 283.0611 / 283.0612
(Z)-A6 Quinoline protons: δ 8.8–7.8 (m) 290.0812 / 290.0812
  • 1H NMR : The ethoxy group in the target compound would produce distinct signals compared to hydroxy (δ ~9–10) or methoxy (δ ~3.8–4.0) groups in analogs like 6y .
  • HRMS : The molecular formula (C15H14O3S) aligns with aurone derivatives but differs from hydroxy-substituted compounds (e.g., 6y: C14H10O5S) .

Biological Activity

(Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and possible mechanisms of action.

Chemical Structure

The compound features a benzofuran core with an ethoxy group and a thiophenyl substituent. Its structural formula can be represented as follows:

C13H11O3S\text{C}_{13}\text{H}_{11}\text{O}_3\text{S}

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one against various cancer cell lines. For instance, the compound was tested against MCF-7 (breast cancer) cells using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential. The IC50 value was determined to be approximately 15 µM, indicating that the compound exhibits substantial anti-cancer activity at relatively low concentrations .

Antimicrobial Activity

The antimicrobial properties of (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one have also been investigated. The compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as an antimicrobial agent .

The mechanism by which (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one exerts its biological effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of caspase-3 and caspase-9 in treated cells.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound induces oxidative stress in microbial cells, resulting in increased ROS levels that contribute to cell death .
  • Inhibition of DNA Synthesis : Preliminary data indicate that (Z)-6-ethoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one may interfere with DNA replication processes, thereby inhibiting cell proliferation .

Case Studies

Several studies have focused on the biological evaluation of related compounds within the benzofuran class, providing insights into structure–activity relationships:

CompoundActivityIC50/MICReference
(Z)-6-Ethoxy-benzofuranCytotoxicity against MCF-715 µM
Benzofuran derivativesAntimicrobial against E. coli50 µg/mL
Thiazole derivativesAntitumor activityVaries

These findings underscore the importance of structural modifications in enhancing biological activity.

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